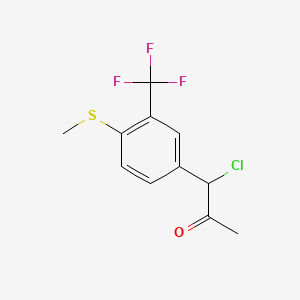
1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of a chloro group, a difluoromethyl group, and an ethoxyphenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chlorination of a precursor compound, followed by the introduction of the difluoromethyl and ethoxyphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups may play a role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-(5-(difluoromethyl)-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(5-(difluoromethyl)-2-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
1-Phenylpropan-2-one:
Properties
Molecular Formula |
C12H13ClF2O2 |
|---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
1-chloro-1-[5-(difluoromethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-17-10-5-4-8(12(14)15)6-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
YJNITHBPLGKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















